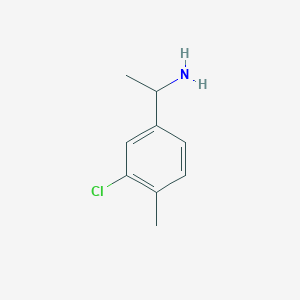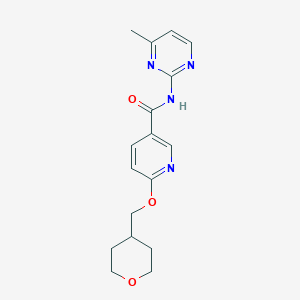
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MPTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTN is a derivative of nicotinamide and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is not fully understood. However, it has been proposed that N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide may exert its effects through the inhibition of various signaling pathways involved in inflammation and tumor growth. N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to modulate the activity of various enzymes involved in oxidative stress.
Biochemical and Physiological Effects:
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to modulate the activity of various enzymes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. However, the limitations of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. These include investigating its potential as an anti-cancer agent, exploring its effects on various signaling pathways involved in inflammation and oxidative stress, and developing novel derivatives of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide with enhanced properties.
Conclusion:
In conclusion, N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a promising chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it an attractive candidate for further investigation. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves several steps, including the condensation of 4-methylpyrimidine-2-carbaldehyde with 2-hydroxyethyl methacrylate, followed by the addition of tetrahydro-2H-pyran-4-ol and nicotinamide. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been used in various studies to investigate its effects on cancer cells, inflammation, and oxidative stress.
Eigenschaften
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-7-18-17(20-12)21-16(22)14-2-3-15(19-10-14)24-11-13-5-8-23-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFNZNHQSFJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

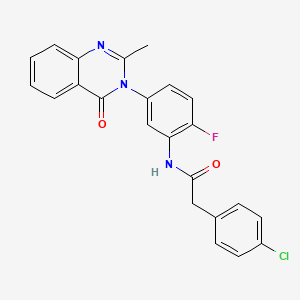
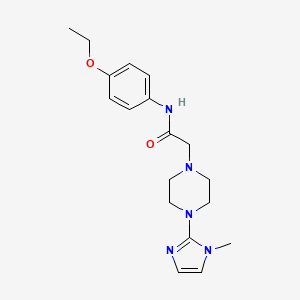
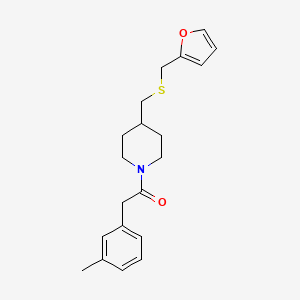
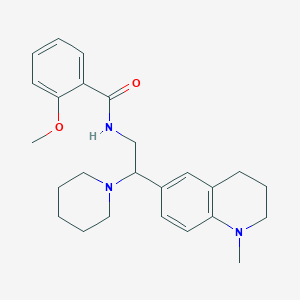
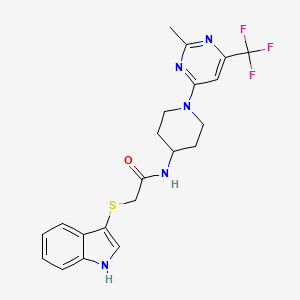
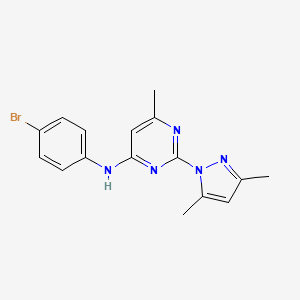
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)
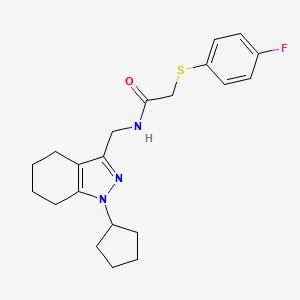
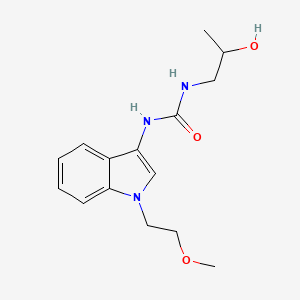
![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)
